molecular formula C17H30Cl2N2O2 B5227633 1-(2,4-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride

1-(2,4-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride

Cat. No.: B5227633
M. Wt: 365.3 g/mol
InChI Key: VAIOSIWIHAXPLX-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride is a synthetic organic compound It is characterized by the presence of a phenoxy group, a piperazine ring, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,4-dimethylphenol, is reacted with an appropriate halogenated compound to form the phenoxy intermediate.

    Introduction of the Piperazine Ring: The phenoxy intermediate is then reacted with 4-ethylpiperazine under suitable conditions to introduce the piperazine ring.

    Formation of the Propanol Moiety: The final step involves the reaction of the intermediate with a propanol derivative to form the desired compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy and piperazine groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenated compounds, acids, and bases are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,4-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
  • 1-(2,4-Dimethylphenoxy)-3-(4-ethylpiperidin-1-yl)propan-2-ol
  • 1-(2,4-Dimethylphenoxy)-3-(4-ethylmorpholin-1-yl)propan-2-ol

Uniqueness

1-(2,4-Dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,4-dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.2ClH/c1-4-18-7-9-19(10-8-18)12-16(20)13-21-17-6-5-14(2)11-15(17)3;;/h5-6,11,16,20H,4,7-10,12-13H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIOSIWIHAXPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)C)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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